molecular formula C18H16N2O6 B2961054 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1421515-50-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2961054
CAS No.: 1421515-50-5
M. Wt: 356.334
InChI Key: YBSPFMGAKSGLOR-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a benzo[d][1,3]dioxol (methylenedioxyphenyl) group, a hydroxypropyl linker, and a furan-isoxazole-carboxamide moiety. This article compares its synthesis, structural attributes, and hypothetical biological activity with related compounds, leveraging insights from crystallographic tools and synthetic methodologies documented in the literature .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-13(11-3-4-15-16(8-11)25-10-24-15)5-6-19-18(22)12-9-17(26-20-12)14-2-1-7-23-14/h1-4,7-9,13,21H,5-6,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPFMGAKSGLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NOC(=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in many bioactive compounds.
  • Hydroxypropyl group : Enhances solubility and interaction with biological targets.
  • Isoxazole and furan rings : Impart unique reactivity patterns and enhance pharmacological effects.

The molecular formula is C20H22N2O4C_{20}H_{22}N_2O_4, with a molecular weight of approximately 366.4 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites. The benzodioxole moiety can interact with hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues in the target protein.
  • Hypoxia-Inducible Factor (HIF) Inhibition : Similar derivatives have shown promise as HIF inhibitors, which are crucial in cancer biology due to their role in regulating genes involved in angiogenesis and metabolism under low oxygen conditions. For instance, related compounds demonstrated significant inhibition of HIF-1α transcriptional activity .

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties. For example, studies on benzo[d]isoxazole derivatives have shown effective inhibition of cancer cell proliferation through apoptotic pathways. The mechanisms often involve:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at various phases, particularly the S phase, disrupting normal cell division.

Pharmacological Effects

The pharmacological effects can be summarized as follows:

Effect Description
Anticancer ActivityInduces apoptosis and causes cell cycle arrest in various cancer cell lines.
HIF InhibitionBlocks HIF-1α transcriptional activity, reducing expression of downstream targets like VEGF.
Enzyme InteractionInhibits specific enzymes by binding to active sites, impacting metabolic pathways.

Case Studies and Research Findings

  • Dual-Luciferase Assay : A study evaluated the inhibitory effects of benzo[d]isoxazole derivatives on HIF-1α using a dual-luciferase assay, reporting an IC50 value as low as 0.31 μM for some lead compounds .
  • Cell Line Studies : In vitro studies on human leukemic cell lines demonstrated that treatment with related compounds led to significant cell death through apoptosis mechanisms involving caspase activation .
  • Gene Expression Analysis : Quantitative PCR analyses showed that treatment with these compounds resulted in decreased mRNA expression levels for key genes regulated by HIF under hypoxic conditions, confirming their role as effective HIF inhibitors.

Comparison with Similar Compounds

Core Structural Features

The target compound combines three key motifs:

  • Benzo[d][1,3]dioxol group : A lipophilic aromatic system common in bioactive molecules (e.g., safrole derivatives and pesticidal agents) .
  • Hydroxypropyl linker : Enhances solubility and enables hydrogen bonding.

Comparison with Structural Analogs

Benzo[d][1,3]dioxol Derivatives

Compound Name Substituents Key Differences Potential Applications
Target Compound Hydroxypropyl, furan-isoxazole-carboxamide Unique linker and heterocyclic system Hypothetical enzyme inhibition
(RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one Pyrrolidinyl, ketone Lack of carboxamide Psychoactive agent analogs

Carboxamide-Based Agrochemicals

Compound Name Core Structure Substituents Use
Target Compound Isoxazole-carboxamide Benzo[d][1,3]dioxol, hydroxypropyl Unknown
Diflubenzuron Benzamide 4-chlorophenyl, difluoro Insect growth regulator
Fluazuron Benzamide Trifluoromethylpyridinyl, chloro Acaricide

Key Observations :

  • The hydroxypropyl linker in the target compound may improve solubility compared to rigid agrochemical carboxamides .
  • The furan-isoxazole system could enhance binding to metalloenzymes, a feature absent in simpler benzamides.

Crystallographic and Computational Studies

Structural Elucidation Tools

  • SHELX suite : Widely used for small-molecule refinement; critical for resolving the hydroxypropyl conformation and hydrogen-bonding networks .
  • Mercury CSD : Facilitates visualization of crystal packing and intermolecular interactions (e.g., π-π stacking of benzo[d][1,3]dioxol) .

Hypothetical Crystal Packing

  • The benzo[d][1,3]dioxol group may engage in edge-to-face interactions, while the carboxamide could form hydrogen bonds with adjacent molecules, akin to benzofuran derivatives .

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